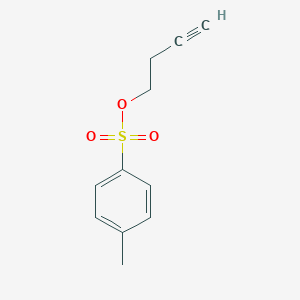

3-ブチニル p-トルエンスルホネート

概要

説明

Synthesis Analysis

The synthesis of compounds similar to 3-butynyl p-toluenesulfonate involves multiple steps including condensation, cyclization, oxidative coupling, hydrolysis, and sulfonation. These processes yield compounds with complex structures, as seen in the synthesis of 2,3-bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetra p-toluenesulfonate, which involves nitromethane as a starting material and results in a total yield of 46.5% (Wang, Liu, & Zhou, 2013).

Molecular Structure Analysis

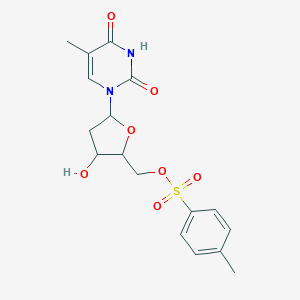

The structure of compounds related to 3-butynyl p-toluenesulfonate can be elucidated using techniques such as 1H NMR, IR, MS, and X-ray single-crystal diffraction. These methods reveal detailed information about the molecular framework and crystallography, providing insights into their geometric and electronic properties. For example, 1-(3-butynyl)pyridinium p-toluenesulfonate was analyzed to show a hydrogen bond between the acetylenic H atom of the cation and a sulfonate O atom of the anion, indicating intricate intermolecular interactions (Ferguson et al., 1993).

Chemical Reactions and Properties

The reactivity of 3-butynyl p-toluenesulfonate derivatives includes various transformations such as solvolysis, where isotope effects and conformational aspects play crucial roles (Winstein & Takahashi, 1958). Additionally, reactions with butyltin hydroxide oxide demonstrate the synthesis of complex tin oxo clusters, showcasing the diverse reactivity and potential applications in materials science (Eychenne-Baron et al., 2000).

Physical Properties Analysis

The physical properties, such as melting points and decomposition temperatures, are crucial for understanding the stability and handling of these compounds. For instance, the melting point and decomposition temperature of 2,3-bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetra p-toluenesulfonate were determined to be 400.25 K and 510.70 K, respectively, through Differential Scanning Calorimetry (DSC) analysis (Wang, Liu, & Zhou, 2013).

Chemical Properties Analysis

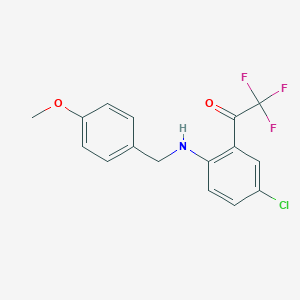

The chemical properties of 3-butynyl p-toluenesulfonate derivatives are influenced by their functional groups and molecular structure. Studies on compounds like 3-chloro- and 3-bromo-2-oxopropyl-p-toluenesulfonate reveal insights into their reactivity and potential for further functionalization (Howard, Batsanov, O'Hagan, & White, 1994).

科学的研究の応用

有機合成

3-ブチニル p-トルエンスルホネートは、有機合成でよく使用される有機化合物です。 . 無色から褐色までの透明な液体です。 . 反応性が高いため、他の有機化合物の合成によく使用されます。

ドーパミン作動性活性

ドーパミン作動性活性を有する一連のアリール 1-ブト-3-イニル-4-フェニル-1,2,3,6-テトラヒドロピリジンが報告されています。 . これらの化合物は、ドーパミン (DA) D2 受容体に対する親和性と、運動活性の阻害 (LMA) を示しています。 . これは、3-ブチニル p-トルエンスルホネートが、ドーパミン系を標的とする薬物の研究開発に使用できることを示唆しています。

ヒト H3 受容体のアンタゴニスト

この化合物は、新規シクロヘプタキノリンヒト H3 受容体アンタゴニストの合成と生物学的評価に使用されてきました。 . これは、様々な神経学的および精神医学的疾患に関連している H3 受容体を標的とする薬物の開発における潜在的な使用を示しています。

研究用のみ (RUO)

3-ブチニル p-トルエンスルホネートは、しばしば「研究用のみ」(RUO) とラベル付けされています。 . つまり、これはin vitro診断用に意図されており、ヒトまたは動物における治療的または診断的用途には適していません。その使用は一般的に、実験室での研究に限定されています。

スルホン酸および誘導体の製造

Safety and Hazards

作用機序

Target of Action

3-Butynyl p-toluenesulfonate, also known as but-3-ynyl 4-methylbenzenesulfonate, is a chemical compound that has been studied for its potential dopaminergic activity . This suggests that its primary targets may be dopamine receptors, particularly the D2 receptor .

Mode of Action

Studies have suggested that it may interact with dopamine d2 receptors . This interaction could potentially alter the function of these receptors, leading to changes in neurotransmission and neuronal activity.

Biochemical Pathways

The biochemical pathways affected by 3-Butynyl p-toluenesulfonate are likely related to dopamine signaling, given its potential dopaminergic activity . Dopamine is a key neurotransmitter involved in various physiological processes, including motor control, reward, and reinforcement. Alterations in dopamine signaling can have significant downstream effects on these processes.

Result of Action

The molecular and cellular effects of 3-Butynyl p-toluenesulfonate’s action are likely to be related to its potential interaction with dopamine D2 receptors . By interacting with these receptors, the compound could potentially influence dopamine signaling and thereby affect various physiological processes controlled by this neurotransmitter.

特性

IUPAC Name |

but-3-ynyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h1,5-8H,4,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOASOOVVADOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30297461 | |

| Record name | 3-Butynyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23418-85-1 | |

| Record name | 3-Butynyl p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23418-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butynyl p-toluenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023418851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23418-85-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butynyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-3-yn-1-yl 4-methylbenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

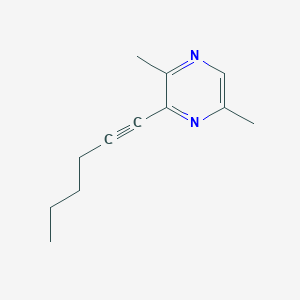

Q1: What is the role of 3-Butynyl p-toluenesulfonate in polyacetylene electrolyte synthesis?

A: 3-Butynyl p-toluenesulfonate acts as an initiator in the non-catalyst polymerization of 2-ethynylpyridine. [, ] This means it helps initiate the chain reaction that leads to the formation of the polyacetylene polymer. This is significant because it allows for the synthesis of the polymer without the need for a metal catalyst, which can be expensive and potentially contaminate the final product.

Q2: How is the resulting polyacetylene characterized in the research?

A: The researchers utilized various spectroscopic techniques to characterize the synthesized polyacetylene. Infrared (IR) spectroscopy was employed to identify specific functional groups present in the polymer. Nuclear Magnetic Resonance (NMR) spectroscopy provided insights into the polymer's structure and composition. Additionally, UV-Visible spectroscopy helped determine the optical properties of the polyacetylene, specifically observing the characteristic absorption spectrum associated with π→ π* interband transitions starting around 800 nm, indicative of a conjugated polymer backbone. [] This thorough characterization provides valuable information about the chemical structure and properties of the synthesized material, which is crucial for understanding its potential applications in electrochemical devices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)

![2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid](/img/structure/B27825.png)